molecular formula C20H23NO4 B11688480 Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate

Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11688480
M. Wt: 341.4 g/mol
InChI Key: VXQRGSPASHZZRX-UHFFFAOYSA-N
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Description

BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a phenoxyacetamido group, and a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-METHYLPHENOXYACETIC ACID: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base.

    Acylation: The 4-METHYLPHENOXYACETIC ACID is then acylated with an appropriate acyl chloride to form the corresponding acetamide.

    Esterification: The acetamide is then esterified with butanol in the presence of a catalyst such as sulfuric acid to form BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenoxyacetamido group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoate core may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE
  • BUTYL 3-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]BENZOATE

Uniqueness

BUTYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the specific positioning of the methyl group on the phenoxy ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

butyl 3-[[2-(4-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-3-4-12-24-20(23)16-6-5-7-17(13-16)21-19(22)14-25-18-10-8-15(2)9-11-18/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,22)

InChI Key

VXQRGSPASHZZRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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